2-[1-(Aziridin-1-yl)butyl]cyclohexanone
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Overview
Description
2-[1-(Aziridin-1-yl)butyl]cyclohexanone is an organic compound that features an aziridine ring, a butyl chain, and a cyclohexanone moiety Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aziridin-1-yl)butyl]cyclohexanone typically involves the formation of the aziridine ring followed by its attachment to the butyl chain and cyclohexanone moiety. One common method for synthesizing aziridines is the reaction of alkenes with electrophilic nitrogen sources, such as iminoiodinanes or nitrene precursors . The aziridine ring can also be formed via the reaction of primary amines with alkenes under basic conditions .
Industrial Production Methods
Industrial production of aziridines often involves the use of high-energy electrophilic nitrogen reagents to achieve the desired transformation. The process may require specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aziridin-1-yl)butyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include aziridine N-oxides, amines, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[1-(Aziridin-1-yl)butyl]cyclohexanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(Aziridin-1-yl)butyl]cyclohexanone involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, including the alkylation of DNA in medicinal chemistry . The compound can interact with molecular targets such as proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature an aziridine ring and are used as building blocks in organic synthesis.
1-Aziridineethanol: This compound contains an aziridine ring and a hydroxyl group, making it useful in the synthesis of various organic molecules.
2-(1-Cyclohexenyl)cyclohexanone: This compound is structurally similar to 2-[1-(Aziridin-1-yl)butyl]cyclohexanone but lacks the aziridine ring.
Uniqueness
This compound is unique due to the presence of both the aziridine ring and the cyclohexanone moiety
Biological Activity
2-[1-(Aziridin-1-yl)butyl]cyclohexanone is a compound with notable biological activity, particularly in the context of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The chemical structure of this compound can be described as follows:
Property | Details |
---|---|
Molecular Formula | C12H19N1O |
Molecular Weight | 193.29 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(CC1=CCCCC1)N2C(C2)C(=O)C |
This compound exhibits its biological activity primarily through interaction with cellular targets involved in cancer pathways. Its aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. The compound has been studied for its ability to induce apoptosis in cancer cells by disrupting DNA replication and repair mechanisms.
Anticancer Activity
Research indicates that aziridine-containing compounds often demonstrate significant anticancer properties. For instance, studies on related aziridine derivatives have shown their effectiveness against various cancer cell lines, including leukemia and solid tumors. The cytotoxicity is often correlated with the compound's ability to form cross-links in DNA, which can lead to cell death.
Case Studies
- Study on Cytotoxicity : A study investigated the cytotoxic effects of aziridine analogs on K562 and BSM leukemia cell lines. The results indicated that compounds similar to this compound exhibited a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in leukemia treatment .
- Mechanistic Insights : Another study explored the mechanism of action for aziridine derivatives, noting that their efficiency in forming DNA cross-links was a critical determinant of their cytotoxicity . This finding emphasizes the relevance of the aziridine structure in mediating biological effects.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Cytotoxicity | Significant against K562 cells | |
DNA Cross-linking | Induces apoptosis | |
Interaction with Proteins | Forms covalent bonds |
Research Findings
Recent advances in the synthesis and characterization of aziridine derivatives have highlighted their potential as therapeutic agents. For example, a study found that modifications to the aziridine structure can enhance its binding affinity to target proteins involved in cancer progression . This suggests that this compound could be optimized for improved efficacy.
Properties
CAS No. |
21805-72-1 |
---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-[1-(aziridin-1-yl)butyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-2-5-11(13-8-9-13)10-6-3-4-7-12(10)14/h10-11H,2-9H2,1H3 |
InChI Key |
QGUYMNQIYFSOGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCCC1=O)N2CC2 |
Origin of Product |
United States |
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